5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Azetidine can be considered as a fairly typical cyclic amine . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Scientific Research Applications
Ring Expansion and Synthetic Routes
Ring Expansion of Azetidines to Pyrrolidines : A study by Durrat et al. (2008) demonstrates the stereospecific rearrangement of 2-(α-hydroxyalkyl)azetidines to 3-(chloro- or methanesulfonyloxy)pyrrolidines, highlighting a synthetic route that could be applicable for the synthesis of complex pyrrolidine derivatives including the target compound. This method involves the formation of an intermediate bicyclic aziridinium ion, which might be relevant for synthesizing derivatives of "5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one" (Durrat et al., 2008).
Cobalt Carbonyl Catalyzed Carbonylation : Roberto and Alper (1989) describe the cobalt carbonyl catalyzed carbonylation of azetidines to pyrrolidinones, which presents a new ring-expansion-carbonylation reaction of 2-vinylazetidines to tetrahydroazepinones. This method's functional group tolerance and regioselectivity could be beneficial for the functionalization of the pyrrolidine ring in the target compound (Roberto & Alper, 1989).
Synthetic Applications and Biological Targets
- Trifluoromethyl Nitrogen Heterocycles : Meyer (2016) discusses the significance of fluorinated aziridines, azetidines, and pyrrolidines as building blocks for complex structures and medicinal chemistry-oriented compounds. The study underscores the potential for incorporating fluorine into azetidine and pyrrolidine derivatives, suggesting a pathway for enhancing the biological activity of such compounds, which could extend to derivatives of "this compound" (Meyer, 2016).
Conformational Studies and Drug Development
- Palladium Catalyzed Intramolecular Amination : A study by He et al. (2012) details the synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This efficient method, highlighting low catalyst loading and predictable selectivities, may offer insights into the functionalization of the azetidine and pyrrolidine rings in the context of drug discovery and development, potentially relevant for the target compound (He et al., 2012).
Properties
IUPAC Name |
5-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBVJWEGGKKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.